molecular formula C9H8O2S B1601665 6-Methoxybenzo[B]thiophen-3(2H)-one CAS No. 5858-22-0

6-Methoxybenzo[B]thiophen-3(2H)-one

Cat. No.: B1601665
CAS No.: 5858-22-0
M. Wt: 180.23 g/mol
InChI Key: UXEJVCIWCVCHOZ-UHFFFAOYSA-N
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Description

6-Methoxybenzo[B]thiophen-3(2H)-one is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Biological Activity

6-Methoxybenzo[B]thiophen-3(2H)-one is a compound belonging to the benzo[b]thiophene family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9O2S\text{C}_{10}\text{H}_{9}\text{O}_2\text{S}

This structure includes a methoxy group and a thiophene ring, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial properties. A study reported that compounds within this class demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains, including Gram-positive bacteria and fungi. For instance, certain derivatives showed MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .

CompoundMIC (µg/mL)Target Organism
This compound16Staphylococcus aureus
This compound32Candida albicans

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study evaluated its effects on different cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer). The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.06 to 0.5 µM, indicating its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)
HeLa0.23
HT-290.06

Moreover, the mechanism of action involves inducing apoptosis through the activation of caspase pathways and the cleavage of PARP proteins . This suggests that the compound may disrupt cellular processes critical for cancer cell survival.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown potential as a tyrosinase inhibitor, which is significant in the context of skin disorders such as hyperpigmentation. Inhibitory assays indicated that the compound effectively reduced tyrosinase activity in vitro .

Case Studies

  • Anticancer Study : A comprehensive evaluation of various benzo[b]thiophene derivatives highlighted that modifications at the phenyl ring position significantly influenced their anticancer activity. The study found that compounds with para-substituents exhibited enhanced potency against colon carcinoma cells compared to their unsubstituted analogs .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial effectiveness of substituted benzo[b]thiophenes against several pathogens. The results demonstrated that specific substituents could enhance the antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxybenzo[b]thiophen-3(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via directed ortho-metalation using N,N-diethyl-2-(methylsulfanyl)arylamides with LDA and aromatic aldehydes, followed by cyclization (e.g., thioaurone formation) . Alternatively, condensation reactions involving ethyl cyanoacetate and (Z)-2-(4-methoxybenzylidene) derivatives under reflux conditions (ethanol, piperidine catalyst) yield fused-ring products, with recrystallization from ethanol ensuring purity . Key variables include temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst choice, which impact regioselectivity and byproduct formation.

Q. How is this compound structurally characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography confirms the planar arrangement of fused benzothiophenone rings (maximum deviation: −0.131 Å) and dihedral angles (e.g., 85.72° for methoxyphenyl substituents) . Spectroscopic techniques include:

  • NMR : Distinct shifts for methoxy protons (~δ 3.8 ppm) and carbonyl carbons (~δ 180 ppm).
  • MS : Molecular ion peaks at m/z consistent with the molecular formula (e.g., C10_{10}H8_8O2_2S).
  • IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and aromatic C–H bonds (~3050 cm1^{-1}).

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer :

  • PPE : Use gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .
  • Waste Management : Segregate and dispose of solvents (e.g., ethanol, dioxane) via certified biohazard waste services .
  • Stability : Store in sealed containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How do substituents on the benzothiophenone core affect nonlinear optical (NLO) properties?

  • Methodological Answer : Computational studies (B3LYP/6-311+g(d,p)) reveal that electron-withdrawing groups (e.g., –SO2_2) enhance first-order hyperpolarizability (β0_0) by reducing the energy gap via bond-length alternation (BLA) and charge transfer. For example, (Z)-2-(4-(dimethylamino)benzylidene) derivatives exhibit intrinsic hyperpolarizability values ~1.5× higher than unsubstituted analogs . Experimental validation involves electric-field-induced second-harmonic generation (EFISHG) or hyper-Rayleigh scattering (HRS).

Q. What computational strategies optimize this compound derivatives for drug discovery?

  • Methodological Answer :

  • Pharmacophore Modeling : Five-point hypotheses (e.g., AADRR38) validate ligand-receptor interactions (R2^2 = 0.90, Q2^2 = 0.64) .
  • Molecular Docking : Prioritize derivatives with strong Akt1 kinase binding (e.g., ΔG < −9 kcal/mol) .
  • ADME Prediction : Use QikProp or SwissADME to assess bioavailability (%HIA >80%, logP <5).

Q. How can contradictory data on reaction yields in literature be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 28% vs. >70% for similar routes ) arise from:

  • Catalyst Loading : Piperidine vs. LDA affects cyclization efficiency.
  • Solvent Purity : Trace water in dioxane may hydrolyze intermediates .
  • Workup Methods : Filtration vs. column chromatography alters recovery rates.
    Systematic replication with controlled variables (e.g., inert atmosphere, anhydrous solvents) is recommended.

Q. What role does this compound play in crystal engineering for optoelectronic materials?

  • Methodological Answer : The planar, π-conjugated backbone facilitates stacking in thin films, enhancing charge transport in organic semiconductors. X-ray data show intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing . Applications include organic light-emitting diodes (OLEDs) and photovoltaic cells, where mobility (μ) >103^{-3} cm2^2/Vs is achievable.

Properties

IUPAC Name

6-methoxy-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEJVCIWCVCHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477592
Record name 6-METHOXYBENZO[B]THIOPHEN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-22-0
Record name 6-METHOXYBENZO[B]THIOPHEN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M in hexanes, 13 mL, 20.8 mmol) was added slowly to a solution of diisopropylamine (2.91 mL, 20.8 mmol) in THF at −78° C. The mixture was stirred under nitrogen for 30 min and N,N-diethyl-4-methoxy-2-(methylthio)benzamide (2.4 g, 9.47 mmol), dissolved in 10 mL of anhydrous THF was added to the reaction dropwise. Stirring was continued at −78° C. for 1 h and the cooling bath was removed. After 12 h, the reaction was cooled back down to −78° C. and a 1:1 mixture of methanol and acetic acid (10 mL) was added to the mixture. The reaction was stirred for 15 min and the cooling bath was removed and allowed to warm up to room temperature. The reaction was diluted with ethyl acetate and the organic layer was washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 15 to 40% ethyl acetate in hexanes to obtain an off white solid. Yield=1.4 g. MS (M−H)− 179.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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